

# An In-depth Technical Guide to the Molecular Structure of Beta-Pinene

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## Compound of Interest

Compound Name: 1,5,5-Trimethyl-6-methylene-cyclohexene

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## Introduction

Beta-pinene ( $\beta$ -pinene) is a bicyclic monoterpene, an organic compound found extensively in nature, particularly as a constituent of the essential oils of many plants, including pine trees.<sup>[1]</sup> It is an isomer of alpha-pinene, differing in the position of the exocyclic double bond.<sup>[2]</sup> As a versatile chiral building block,  $\beta$ -pinene and its derivatives are of significant interest in synthetic chemistry, fragrance development, and pharmaceutical research. This guide provides a comprehensive overview of the molecular structure of  $\beta$ -pinene, supported by quantitative data, experimental protocols, and structural visualizations.

## Core Molecular Structure

Beta-pinene possesses the chemical formula  $C_{10}H_{16}$  and a molecular weight of approximately 136.23 g/mol.<sup>[2]</sup> Its IUPAC name is (1S,5S)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptane.<sup>[3]</sup> The structure is characterized by a bicyclo[3.1.1]heptane skeleton, which consists of a six-membered ring fused to a four-membered ring. A key feature of  $\beta$ -pinene is the exocyclic double bond attached to the six-membered ring, which distinguishes it from its endocyclic isomer,  $\alpha$ -pinene. The molecule also contains two chiral centers, leading to the existence of two enantiomers: (+)- $\beta$ -pinene and (-)- $\beta$ -pinene.<sup>[1]</sup>

## Quantitative Structural and Spectroscopic Data

The precise three-dimensional arrangement of atoms in  $\beta$ -pinene has been determined through various analytical techniques. The following tables summarize key quantitative data related to its molecular structure and spectroscopic properties.

Table 1: General Molecular Properties of Beta-Pinene

Property	Value	Reference
Chemical Formula	C <sub>10</sub> H <sub>16</sub>	<a href="#">[2]</a>
Molecular Weight	136.23 g/mol	<a href="#">[2]</a>
IUPAC Name	(1S,5S)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptane	<a href="#">[3]</a>
CAS Number	127-91-3	<a href="#">[1]</a>

Table 2: Spectroscopic Data of Beta-Pinene

Spectroscopic Technique	Key Peaks / Chemical Shifts ( $\delta$ )	Reference
$^1\text{H}$ NMR ( $\text{CDCl}_3$ )	$\delta$ 4.74 (s, 1H), 4.72 (s, 1H), 2.38 (m, 1H), 2.25 (m, 1H), 2.08 (m, 1H), 1.98 (m, 1H), 1.86 (m, 1H), 1.25 (s, 3H), 0.83 (s, 3H)	[4]
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ )	$\delta$ 148.9, 112.0, 45.8, 40.8, 38.0, 31.6, 31.3, 26.3, 23.5, 21.0	[4]
Infrared (IR)	3070 $\text{cm}^{-1}$ (=C-H stretch), 2980-2870 $\text{cm}^{-1}$ (C-H stretch), 1640 $\text{cm}^{-1}$ (C=C stretch), 880 $\text{cm}^{-1}$ (=CH <sub>2</sub> bend)	[5][6]
Mass Spectrometry (MS)	m/z 136 ( $\text{M}^+$ ), 121, 105, 93 (base peak), 79, 68	[7]

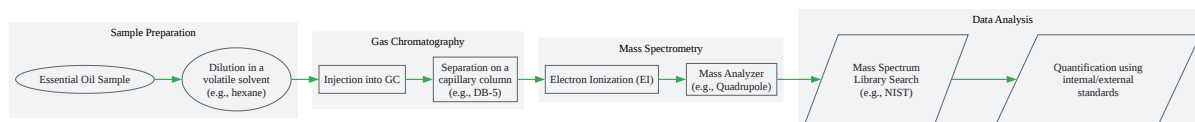
## Experimental Protocols for Structural Elucidation

The determination of the molecular structure of  $\beta$ -pinene and its quantification in various matrices relies on a combination of chromatographic and spectroscopic techniques.

### Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-MS is a powerful technique for separating and identifying volatile compounds like  $\beta$ -pinene in complex mixtures such as essential oils.

Experimental Workflow:



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Caption: Workflow for GC-MS analysis of beta-pinene.

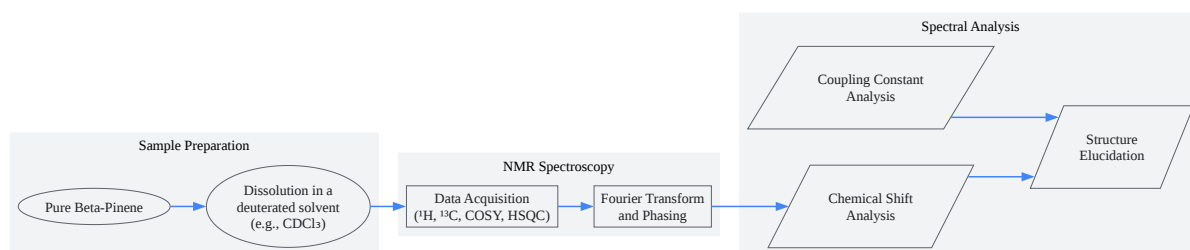
#### Methodology:

- **Sample Preparation:** Dilute the essential oil sample in a suitable volatile solvent like hexane or dichloromethane to a concentration of approximately 10 µg/mL.[8]
- **Gas Chromatography:** Inject a small volume (e.g., 1 µL) of the diluted sample into a gas chromatograph equipped with a capillary column (e.g., DB-5 or equivalent). The oven temperature is programmed to ramp from a low initial temperature (e.g., 60°C) to a final temperature (e.g., 240°C) to separate the different components of the oil based on their boiling points and polarity.[9]
- **Mass Spectrometry:** The separated components are introduced into the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting fragments are separated by their mass-to-charge ratio, generating a unique mass spectrum for each compound.
- **Data Analysis:** The mass spectrum of the peak corresponding to β-pinene is compared with a reference library (e.g., NIST) for positive identification. Quantification can be achieved by comparing the peak area to that of a known concentration of an internal or external standard. [10]

# Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are indispensable for the definitive structural elucidation of organic molecules like  $\beta$ -pinene.

Experimental Workflow:



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Caption: Workflow for NMR analysis of beta-pinene.

Methodology:

- **Sample Preparation:** Dissolve a few milligrams of purified  $\beta$ -pinene in a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>) in an NMR tube.[11][12] The concentration should be sufficient to obtain a good signal-to-noise ratio, typically 5-20 mg in 0.6-0.7 mL of solvent.[13]
- **Data Acquisition:** Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra using a high-field NMR spectrometer. Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC

(Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

- **Data Processing and Analysis:** Process the raw data by Fourier transformation, phasing, and baseline correction. The chemical shifts, coupling constants, and integration of the signals in the  $^1\text{H}$  and  $^{13}\text{C}$  spectra are then analyzed to confirm the molecular structure of  $\beta$ -pinene.

## Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Methodology:

- **Sample Preparation:** For liquid samples like  $\beta$ -pinene, a simple and rapid method is to place a drop of the neat liquid on the crystal of an Attenuated Total Reflectance (ATR) accessory. [\[14\]](#)[\[15\]](#) Alternatively, a thin film can be prepared between two salt plates (e.g., KBr or NaCl). [\[16\]](#)
- **Data Acquisition:** The FTIR spectrum is recorded, typically in the range of  $4000\text{--}400\text{ cm}^{-1}$ .
- **Spectral Analysis:** The absorption bands in the spectrum are assigned to specific functional groups. For  $\beta$ -pinene, characteristic peaks include those for the C=C double bond and the C-H bonds of the alkene and alkane moieties.

## Molecular Visualization

The bicyclic structure of  $\beta$ -pinene can be represented using the following diagram, illustrating the connectivity of the atoms and the key structural features.

Caption: 2D representation of the beta-pinene molecular structure.

## Conclusion

The molecular structure of  $\beta$ -pinene is well-characterized through a combination of spectroscopic and chromatographic techniques. Its unique bicyclic framework and the presence of a reactive exocyclic double bond make it a valuable synthon in organic chemistry

and a key component in various natural products. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals working with this important monoterpene.

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